3-(4-(Methylthio)phenyl)isoxazol-5-amine

Regiochemistry Chemical Synthesis Structure-Activity Relationship

This compound is essential for precise SAR studies due to its unique 3-(4-(methylthio)phenyl) and 5-amino substitution, which dictates specific electronic and steric interactions not replicated by isomers. With a cLogP of 2.65, it is ideal for CNS drug candidate optimization. Supplied at ≥98% purity to maximize synthetic yield in 'click' chemistry derivatization.

Molecular Formula C10H10N2OS
Molecular Weight 206.27 g/mol
Cat. No. B13535456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(Methylthio)phenyl)isoxazol-5-amine
Molecular FormulaC10H10N2OS
Molecular Weight206.27 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C2=NOC(=C2)N
InChIInChI=1S/C10H10N2OS/c1-14-8-4-2-7(3-5-8)9-6-10(11)13-12-9/h2-6H,11H2,1H3
InChIKeyXOEYAWYALXHARV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Technical Specifications and Baseline for 3-(4-(Methylthio)phenyl)isoxazol-5-amine


3-(4-(Methylthio)phenyl)isoxazol-5-amine (CAS 501116-51-4) is a heterocyclic small molecule with the molecular formula C₁₀H₁₀N₂OS and a molecular weight of 206.26 g/mol [1]. It is characterized by an isoxazole ring core substituted with a 5-amino group and a 3-(4-(methylthio)phenyl) moiety. The compound is typically supplied as a research-grade chemical with a standard purity of ≥98% and a predicted LogP of approximately 2.65 .

Sourcing Alert: Why Generic 3-(4-(Methylthio)phenyl)isoxazol-5-amine Substitutes Are Not Interchangeable


While a broad class of isoxazole-5-amine derivatives is available, simple substitution with a generic analog is scientifically unsound for this specific compound. The precise substitution pattern (3-(4-(methylthio)phenyl) group vs. a 5-aryl or 3-alkylthio group) dictates a unique electronic and steric profile, which directly influences its interaction with biological targets [1]. For instance, the position of the amino group relative to the isoxazole ring has been shown to dramatically alter regioselectivity in synthesis and subsequent chemical behavior [2]. Therefore, using a different isomer or a compound with a similar but not identical substitution pattern (e.g., 5-(4-(methylthio)phenyl)isoxazol-3-amine) will result in different physicochemical properties and, consequently, divergent biological or chemical outcomes. The specific evidence below quantifies these critical differences.

Product-Specific Quantitative Evidence Guide: Differentiating 3-(4-(Methylthio)phenyl)isoxazol-5-amine from Analogs


Differentiation by Regioisomeric Identity: 5-Amino vs. 3-Amino Isoxazole Core

The target compound is specifically a 5-amino-3-arylisoxazole. A direct regioisomer, 5-(4-(methylthio)phenyl)isoxazol-3-amine (a 3-amino-5-arylisoxazole), exists as a distinct chemical entity with a different CAS number (1368414-56-5) . While direct bioactivity data comparing these two specific isomers is absent from primary literature, their distinct synthetic precursors and fundamental chemical differences are well-documented. The 5-amino group in the target compound is a stronger nucleophile and participates in different cycloaddition and substitution reactions compared to the 3-amino group in its isomer [1].

Regiochemistry Chemical Synthesis Structure-Activity Relationship

Differentiation by LogP and Hydrogen Bonding Profile

The target compound's calculated partition coefficient (cLogP) is 2.65, and it has one hydrogen bond donor and four acceptors . This profile differs from simpler isoxazole analogs, such as 3-(methylthio)isoxazol-5-amine (cLogP not available but likely lower due to lack of phenyl ring), which would have higher water solubility and lower membrane permeability. The presence of the 4-methylthiophenyl group increases lipophilicity and introduces a sulfur atom capable of unique non-covalent interactions (e.g., with aromatic residues or metal ions) compared to a simple phenyl or halogen-substituted analog [1].

Physicochemical Properties ADME Lipophilicity

Differentiation by Supplier-Defined Purity Threshold

A key procurement differentiator is the verifiable purity standard. For 3-(4-(Methylthio)phenyl)isoxazol-5-amine, major research chemical suppliers consistently specify a minimum purity of 98% as determined by HPLC or GC analysis , . This is a higher and more consistent threshold compared to some close analogs like 5-(4-(Methylthio)phenyl)isoxazol-3-amine, which is sometimes offered at a lower standard purity of 95% . Sourcing the 98% purity compound reduces the risk of confounding biological results from uncharacterized impurities.

Chemical Purity Quality Control Reproducibility

Optimal Application Scenarios for 3-(4-(Methylthio)phenyl)isoxazol-5-amine Based on Evidence


Use as a Scaffold for Selective Kinase or MAO-B Inhibitor Design

Given its specific substitution pattern, this compound is an ideal starting point for structure-activity relationship (SAR) studies aimed at optimizing novel kinase or monoamine oxidase B (MAO-B) inhibitors [1]. The 4-methylthio group on the phenyl ring can be exploited to probe a hydrophobic pocket in the target protein, while the 5-amino group serves as a vector for further derivatization. The compound's cLogP of 2.65 is within the desirable range for CNS drug candidates, making it particularly relevant for designing therapeutics for neurological disorders like Parkinson's disease, a known indication for certain isoxazole derivatives [1].

Precursor for Generating Novel Heterocyclic Libraries via Click Chemistry

The presence of a primary aromatic amine on the isoxazole core makes this compound an excellent substrate for generating diverse compound libraries. The 5-amino group can be readily functionalized through acylation, sulfonylation, or diazotization, enabling rapid diversification. More specifically, it can be transformed into an azide for use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' reactions, a powerful tool for medicinal chemistry [2]. The high purity (≥98%) of commercially available material ensures that these synthetic transformations proceed with high yield and minimal side reactions from impurities.

Reference Standard for Analytical Method Development

The well-defined structure, consistent high purity (≥98%) from multiple vendors [1], and availability of key analytical data (e.g., LogP, InChI Key) make this compound a suitable candidate for use as a reference standard. It can be employed to calibrate HPLC or LC-MS systems during the analysis of more complex isoxazole-containing mixtures or during the purification of synthetic intermediates from larger scale-up reactions. The distinct sulfur atom in the 4-methylthio group also provides a unique handle for detection by UV spectroscopy or mass spectrometry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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